Neopentyl glycol
Overview
Description
Neopentyl glycol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol, is an organic chemical compound with the molecular formula C5H12O2. It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is primarily used in the synthesis of polyesters, paints, lubricants, and plasticizers. Its unique structure enhances the stability of products towards heat, light, and water .
Mechanism of Action
Target of Action
Neopentyl glycol (NPG) is an organic chemical compound primarily used in the synthesis of polyesters, paints, lubricants, and plasticizers . Its primary targets are the molecules involved in these synthesis processes. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .
Mode of Action
NPG interacts with its targets through chemical reactions. For instance, in the synthesis of polyesters, NPG undergoes esterification reactions with fatty or carboxylic acids to produce synthetic lubricating esters . These esters have reduced potential for oxidation or hydrolysis compared to natural esters .
Biochemical Pathways
NPG is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde . This creates the intermediate hydroxypivaldehyde, which can be converted to NPG by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon . The resulting NPG can then be used in various synthesis processes, affecting the biochemical pathways involved in the production of polyesters, paints, lubricants, and plasticizers .
Pharmacokinetics
As a small, water-soluble molecule , NPG is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it affects.
Result of Action
The molecular and cellular effects of NPG’s action are primarily seen in its role in enhancing the stability of polyesters and other products. By participating in esterification reactions, NPG helps produce synthetic lubricating esters that are more resistant to oxidation and hydrolysis . This results in more durable and stable products.
Action Environment
The action of NPG can be influenced by environmental factors such as temperature and pH. For instance, the industrial synthesis of NPG involves reactions at specific temperatures . Moreover, NPG provides high UV, hydrolytic, and chemical resistance , which means its action and efficacy can be maintained even under harsh environmental conditions.
Biochemical Analysis
Biochemical Properties
Neopentyl glycol plays a role in biochemical reactions, particularly in the synthesis of polyesters and plasticizers
Cellular Effects
It has been reported that a derivative of this compound, maltose this compound-3 (MNG-3), has contributed to membrane protein structural studies . It was found to preserve protein integrity in the long term .
Molecular Mechanism
This compound is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde . This creates the intermediate hydroxypivaldehyde, which can be converted to this compound by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .
Temporal Effects in Laboratory Settings
This compound exhibits colossal barocaloric effects (CBCEs) with high isothermal entropy changes and relatively low operating pressure . This property makes it a potential candidate for solid-state refrigeration in the future .
Transport and Distribution
This compound is a liquid at or above 38°C and is delivered in bulk, which can be stored at a much lower temperature than molten this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods:
Aldol Condensation: Formaldehyde and isobutyraldehyde undergo aldol condensation to form hydroxypivaldehyde.
Cannizzaro Reaction: Hydroxypivaldehyde is converted to this compound using excess formaldehyde.
Hydrogenation: Hydroxypivaldehyde is hydrogenated using palladium on carbon as a catalyst
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound diglycidyl ether.
Esterification: It reacts with fatty or carboxylic acids to form synthetic lubricating esters.
Condensation: It can undergo condensation reactions with phenols to form compounds like CGP-7930.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Esterification: Typically involves carboxylic acids and acid catalysts.
Condensation: Often uses phenols and Lewis acid catalysts.
Major Products:
This compound diglycidyl ether: Formed through oxidation.
Synthetic lubricating esters: Formed through esterification.
CGP-7930: Formed through condensation with phenols.
Scientific Research Applications
Neopentyl glycol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of polyesters, polyurethanes, and alkyd resins.
Biology: Its derivatives are used in the formulation of various biological assays.
Medicine: Used in the synthesis of drugs and pharmaceutical intermediates.
Industry: Employed in the production of synthetic lubricants, hydraulic fluids, plasticizers, paints, varnishes, and dyes
Comparison with Similar Compounds
- Pentaerythritol
- Trimethylolethane
- Trimethylolpropane
Comparison: Neopentyl glycol is unique due to its symmetrical structure and the presence of two primary alcohol hydroxyl groups. This structure provides enhanced stability towards heat, light, and water compared to similar compounds. For instance, while pentaerythritol and trimethylolpropane also have multiple hydroxyl groups, this compound’s specific arrangement of these groups contributes to its superior hydrolytic stability and resistance to oxidation .
Properties
IUPAC Name |
2,2-dimethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVBVWXLSEKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2, Array | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
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Record name | NEOPENTYL GLYCOL | |
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Related CAS |
77498-68-1 | |
Record name | Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID8027036 | |
Record name | 2,2-Dimethylpropane-1,3-diol | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2,2-dimethyl- | |
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Record name | Neopentyl glycol | |
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Boiling Point |
406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | NEOPENTYL GLYCOL | |
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Flash Point |
225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Solubility |
In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83 | |
Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Density |
1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
Record name | Neopentyl glycol | |
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Record name | NEOPENTYL GLYCOL | |
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Vapor Density |
3.6 (Air =1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30 | |
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Impurities |
Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol. | |
Record name | Neopentyl glycol | |
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Color/Form |
Needles from benzene, Crystalline solid | |
CAS No. |
126-30-7 | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2,2-dimethyl- | |
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Record name | 2,2-Dimethylpropane-1,3-diol | |
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Record name | 2,2-dimethylpropane-1,3-diol | |
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Melting Point |
260.6 °F (USCG, 1999), 129.3 °C, 127 °C | |
Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |
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Record name | NEOPENTYL GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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